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Developed HPLC Method & Validation

The table below summarizes a specific, validated stability-indicating reversed-phase HPLC (RP-HPLC)

method for Edoxaban tosylate monohydrate (EDO) [1].

Parameter Specification

Column CHROMBUDGET 100-5-C18 (250 mm × 4.6 mm, 5 µm)

| Mobile Phase | Methanol: 10 mM Ammonium Acetate Buffer (pH 2.9) Ratio: 53:47 (v/v) | | Flow Rate |

1.0 mL/min | | Detection Wavelength | 289 nm | | Injection Volume | 20 µL | | Retention Time | Data not

provided in search results | | Linearity Range | 1 - 120 µg/mL [1] | | Forced Degradation | Successful under

acid, base, oxidative, thermal, and photolytic stress [1] |

Detailed Experimental Protocol

This protocol is adapted from the research for the practical analysis of EDO in bulk and pharmaceutical

dosage forms [1].
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I. Materials and Equipment

API & Formulation: Edoxaban tosylate monohydrate standard and tablet formulation.
Chemicals: HPLC-grade methanol, ammonium acetate, acetic acid, and water.

Equipment: HPLC system with UV/VIS detector (or DAD), pH meter, analytical balance, sonicator,
and 0.2 µm nylon membrane filters.

II. Preparation of Solutions

Mobile Phase:
Buffer: Prepare 10 mM ammonium acetate solution. Adjust the pH to 2.9 using glacial acetic
acid.

Mixing: Filter and degas both the buffer and methanol. Mix them in a ratio of 47:53
(Buffer:Methanol).

Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of EDO standard into a 10
mL volumetric flask. Dissolve and dilute to volume with methanol.

Calibration Standards (1-120 µg/mL): Prepare a series of dilutions from the stock solution using
methanol as the diluent (e.g., 0.01, 0.05, 0.2, 0.4, 0.8, and 1.2 mL of stock into 10 mL flasks).

Test Sample Solution (from tablets):
Weigh and powder not less than 10 tablets.

Transfer an amount of powder equivalent to about 10 mg of EDO to a volumetric flask.
Add about 30 mL of methanol, sonicate for 30 minutes, and shake vigorously.

Dilute to volume with methanol, mix, and filter. Further dilute this solution with mobile phase to
obtain a final concentration within the linearity range (e.g., ~100 µg/mL).

III. Chromatographic Procedure

Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0
mL/min.

Set the detector wavelength to 289 nm.
Inject a blank (mobile phase or methanol) to ensure system cleanliness.

Make sequential injections of calibration standards to construct a calibration curve.
Inject the prepared test sample solution.

Identify the EDO peak in the sample by comparing its retention time with the standard.
Calculate the drug content in the tablet using the peak area and the calibration curve.
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Method Development Workflow

The following diagram outlines a systematic approach to developing and validating an HPLC method for

Edoxaban, which can be adapted if you are starting from scratch.
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Start HPLC Method Development

1. Column Selection
(C18, 250x4.6mm, 5µm)

2. Mobile Phase Scoping
(Buffers: Acetate, Phosphate)

(Organic: MeOH, ACN)

3. pH Optimization
(pH ~2.9 for sharp peaks)

Trials with different
ratios and pH

4. Gradient Scouting
(Refine to isocratic elution)

5. Finalize Conditions
(Flow rate, column temp, λ)

Optimize for
resolution and time

6. Full Method Validation
(Per ICH Q2(R1) guidelines)

7. Application
(Analysis of dosage forms)
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Stability-Indicating Property and Forced Degradation

A core requirement for a modern HPLC method is its stability-indicating property—the ability to accurately

measure the active drug even in the presence of its degradation products [1].

Forced Degradation Study Protocol: To demonstrate this property, EDO was subjected to various

stress conditions [1]:
Acidic/Basic Hydrolysis: Treat EDO (in API or formulation) with 0.1-1N HCl or 0.001-0.01N
NaOH at 60°C. Withdraw samples periodically, neutralize, and analyze.
Oxidative Degradation: Expose EDO to 3% and 10% H₂O₂ at room temperature and 60°C.

Withdraw aliquots periodically and analyze after dilution.
Thermal Degradation: Spread the sample in a petri dish and expose to dry heat at 80°C in an

oven for up to 10 days.
Photolytic Degradation: Expose the solid sample to ~5400 Lux of visible and UV light for 10
days.

Outcome: The developed method was able to resolve EDO from its degradation products, confirming

its stability-indicating capability. EDO was found to be particularly labile under alkaline conditions and
susceptible to acid and peroxide degradation, likely due to the presence of amide groups in its

structure [1].

Analytical Performance Highlights

The developed method was validated as per ICH Q2(R1) guidelines and showed excellent performance [1].

Specificity: The method was specific, with no interference from excipients or degradation products.

Linearity: Excellent linearity was demonstrated in the concentration range of 1–120 µg/mL.
Precision and Accuracy: The method was found to be precise (%RSD < 2%) and accurate.

Conclusion and Key Considerations

The RP-HPLC method detailed here provides a robust, stability-indicating protocol for the analysis of

Edoxaban tosylate monohydrate. Its successful application in a forced degradation study makes it

particularly valuable for assessing drug stability.
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When implementing this method, consider that EDO is highly sensitive to hydrolytic conditions, especially

alkaline. Careful control of the mobile phase pH is critical for achieving optimal peak shape and resolution

from degradation products.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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